
Broflanilide
Overview
Description
Broflanilide (C₂₅H₁₄F₁₁BrN₂O₂; molecular weight: 663.28 g/mol) is a meta-diamide insecticide developed jointly by Mitsui Chemicals Agro, Inc. and BASF . It targets insect γ-aminobutyric acid (GABA) receptors, acting as an allosteric modulator of GABA-gated chloride channels, leading to hyperexcitation and death in pests . This compound is classified under IRAC Group 30, distinguishing it from diamides (Group 28) and other GABA-targeting insecticides like fiproles (Group 2B) . Key physicochemical properties include a high logP (5.2), low water solubility (0.71 mg/L at 20°C), and vapor pressure <9 × 10⁻⁹ Pa, indicating strong lipophilicity and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Broflanilide involves several steps, starting with the protection of the acid function of 2-chloro-3-nitrobenzoic acid as its methyl ester. This is followed by a nucleophilic aromatic substitution (SNAr) reaction of the chlorine with fluorine using cesium fluoride . The organic layer is then washed with hydrochloric acid, sodium hydrogen carbonate solution, and brine, and dried over anhydrous magnesium sulfate . The final product is purified through column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Broflanilide undergoes various chemical reactions, including hydrolysis and degradation in different environmental conditions. The hydrolysis behavior of this compound is significantly influenced by temperature and pH levels .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydrogen carbonate, and anhydrous magnesium sulfate . The hydrolysis reactions are typically conducted in buffer solutions with varying pH levels to study the compound’s stability .
Major Products Formed: The major products formed from the hydrolysis of this compound include its metabolites, DM-8007 and S(PFH-OH)-8007 . These metabolites are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their presence in various matrices .
Scientific Research Applications
Agricultural Applications
Broflanilide has been extensively studied for its effectiveness in controlling various agricultural pests. It is particularly noted for its ability to target chewing insects that have developed resistance to traditional insecticides.
Key Agricultural Uses:
- Crops: Effective against pests on crops such as corn (field corn, popcorn, sweet corn) and tuberous vegetables.
- Seed Treatments: Used in seed treatment applications for small grains including wheat, barley, oats, and others .
- Target Pests: Primarily targets Lepidopteran pests like potato beetles and caterpillars, which are common threats to crop yields .
Efficacy Data:
A study indicated that this compound at a rate of 5.0 g active ingredient (AI) per 100 kg of wheat seed was as effective in protecting against wireworm injury as the industry standard thiamethoxam at higher rates . The reduction in wireworm populations was significant, with reductions of 73.1% for neonate wireworms and 81.1% for resident wireworms.
Pest | Control Method | Efficacy (%) |
---|---|---|
Wireworm (Agriotes obscurus) | This compound (5.0 g AI/100 kg) | 73.1 (neonate), 81.1 (resident) |
Potato Beetle | This compound | High efficacy |
Public Health Applications
In addition to agricultural uses, this compound has been investigated for its potential in public health, particularly in vector control for malaria-carrying mosquitoes.
Public Health Uses:
- Indoor Residual Spraying (IRS): this compound has shown promise in IRS programs targeting pyrethroid-resistant mosquito populations .
- Target Species: Effective against Anopheles gambiae and An. arabiensis, which are major vectors of malaria in Africa .
Case Study Insights:
A study conducted in various African countries demonstrated that VECTRON™ T500 (a formulation of this compound) induced 100% mortality in bioassays conducted on treated surfaces for up to 24 months post-application . This long residual efficacy is crucial for sustained vector control efforts.
Application Type | Insecticide | Target Species | Mortality Rate |
---|---|---|---|
Indoor Residual Spraying | VECTRON™ T500 | Anopheles gambiae | 100% (24 months) |
Field Trials | This compound | Pyrethroid-resistant mosquitoes | Significant reduction |
Mechanism of Action
Broflanilide exerts its effects by binding to a unique site on the GABA receptor, obstructing GABA from transmitting inhibitory signals . This leads to overexcitation and incapacitation of the insect, ultimately resulting in its death . The compound’s mechanism of action involves the modulation of GABA-gated chloride channels, making it highly effective against resistant pest populations .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Broflanilide
Property | Value |
---|---|
Molecular Formula | C₂₅H₁₄F₁₁BrN₂O₂ |
Molecular Weight | 663.28 g/mol |
logP | 5.2 |
Water Solubility | 0.71 mg/L (20°C) |
Vapor Pressure | <9 × 10⁻⁹ Pa (25°C) |
Density | 1.7 g/cm³ |
Meta-Diamides: this compound vs. Cyproflanilide
Cyproflanilide, another meta-diamide, shares structural similarities with this compound but replaces the heptafluoroisopropyl group with a trifluoromethylpyridine moiety . Both compounds exhibit high efficacy against Lepidopteran pests (e.g., Plutella xylostella), but this compound demonstrates superior residual activity in soil (RSD <9.2% in adsorption-desorption studies) due to its higher halogen content (>50% molecular weight) . Cyproflanilide, however, shows marginally lower LC₅₀ values (0.13 mg/L vs. This compound’s 0.92 mg/L) for certain pests like Mythimna separata .
Table 2: Insecticidal Activity Comparison
Compound | Target Pest (LC₅₀, mg/L) | Residual Efficacy (Months) | Cross-Resistance Risk |
---|---|---|---|
This compound | P. xylostella: 0.13 | ≥9 (concrete surfaces) | Low (Group 30) |
Cyproflanilide | M. separata: 0.92 | 6–8 | Moderate |
Flubendiamide | S. litura: 0.05 | 3–4 | High (Group 28) |
SF₅-Containing Meta-Diamides
Replacing this compound’s heptafluoroisopropyl group with a pentafluorosulfanyl (SF₅) moiety (e.g., compound 4d ) yields similar logP values (~5.2) but enhances kinetic solubility by 20%–30% . However, SF₅ derivatives show reduced binding affinity to GABA receptors (IC₅₀ >30 μM vs. This compound’s 1.2 μM), limiting their field applicability .
Sulfide Derivatives
Sulfide-containing meta-diamides (e.g., compound C-3 ) exhibit 100% lethality against Aphis craccivora at 500 mg/L, outperforming this compound’s 80% mortality under the same conditions . Modifications at R₁ (CH₃) and R₂ (Br) positions enhance bioavailability, though environmental degradation rates are 30% faster than this compound’s .
Cross-Resistance Profiles
This compound lacks cross-resistance with pyrethroids, DDT, and dieldrin in Anopheles spp. due to its unique interaction with the GABA receptor’s transmembrane domain . In contrast, fiproles (e.g., fipronil) show cross-resistance with cyclodienes (e.g., dieldrin) via the rdl mutation (A296S) .
Table 3: Resistance Profiles in Malaria Vectors
Insecticide | Discriminating Concentration (μg/bottle) | Cross-Resistance Observed? |
---|---|---|
This compound | 500 | No (dieldrin-resistant strains) |
Fipronil | 200 | Yes (rdl mutation) |
DDT | 100 | Yes (kdr mutations) |
Environmental and Non-Target Impacts
This compound’s adsorption in soil varies by type: Phaeozems retain >70% in surface layers, while Fluvisols show >50% leaching . Non-target toxicity includes impaired neurodevelopment in zebrafish larvae at 88.0 μg/L, linked to microglia activation and reduced axon integrity . In contrast, SF₅ derivatives exhibit lower aquatic toxicity (LC₅₀ >100 μg/L) .
Biological Activity
Broflanilide is a novel meta-diamide insecticide that has gained attention for its unique mode of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. This compound is primarily utilized in vector control, particularly against malaria-carrying mosquitoes, and exhibits potential for broader agricultural applications. Its biological activity has been extensively studied, revealing significant implications for both target and non-target organisms.
This compound operates by modulating GABA-gated chloride channels in the insect nervous system. This interaction leads to hyperexcitation and convulsions, ultimately resulting in the insect's death. The Insecticide Resistance Action Committee (IRAC) has classified this compound as belonging to Group 30, which includes GABA-gated chloride channel allosteric modulators .
Key Features of this compound's Mechanism:
- Non-competitive GABA receptor antagonist : Disrupts normal neurotransmission in insects.
- Targets chloride channels : Alters ion flow, leading to neurotoxicity.
- Unique mode of action : Differentiates it from other insecticides, potentially reducing cross-resistance issues.
Efficacy Against Mosquitoes
This compound has demonstrated significant efficacy against various mosquito species, especially those resistant to pyrethroids. In laboratory and field studies, it has shown high mortality rates and prolonged residual efficacy.
Study Location | Target Species | Application Rate | Mortality Rate (%) | Duration of Efficacy |
---|---|---|---|---|
Covè, Benin | Anopheles gambiae | 100 mg/m² | >80% | 6 months |
Tanzania | Anopheles gambiae | 25-300 mg/m² | Delayed mortality observed | Up to 9 months |
In a study conducted in Benin, this compound-treated surfaces resulted in over 80% mortality of pyrethroid-resistant Anopheles gambiae for several months post-treatment .
Sub-lethal Effects on Non-target Species
Research on zebrafish has highlighted potential sub-lethal effects of this compound. A study exposed zebrafish larvae to varying concentrations and assessed multiple biological endpoints:
- Concentration : Up to 500 µg/L
- Findings :
Toxicity Assessment
The toxicity of this compound has been evaluated across different species. For example, it exhibited LC50 values ranging from 0.20 to 1.48 μg/mL against cotton aphids (Aphis gossypii), indicating strong biological activity with low resistance among populations .
Case Study: Vector Control in Malaria-Endemic Regions
A comprehensive evaluation of this compound's efficacy was performed through experimental hut trials in Covè, Benin. The study aimed to assess its effectiveness against wild populations of Anopheles gambiae that are resistant to conventional insecticides.
- Methodology : Indoor Residual Spraying (IRS) with this compound was compared with traditional insecticides.
- Results :
Case Study: Impact on Non-target Organisms
Another study focused on the effects of this compound on early-stage zebrafish. Researchers aimed to understand the broader ecological implications:
Q & A
Basic Research Questions
Q. What are the standardized analytical methods for detecting broflanilide and its metabolites in agricultural crops?
The QuEChERS method combined with LC-MS/MS is widely used for residue analysis. Optimized protocols involve acetate or citrate buffering for extraction, followed by dispersive solid-phase extraction (d-SPE) using adsorbents like primary secondary amine (PSA, 25 mg), C18, and graphitized carbon black. This approach achieves recoveries of 70–120% with matrix effects below 18.8% across crops like rice, soybean, and apples . Matrix-matched calibration standards are critical to account for variability in complex crop matrices.
Q. What is the primary mode of action of this compound, and how does it differ from other GABA-targeting insecticides?
this compound acts as a non-competitive antagonist at insect GABA-gated chloride channels, specifically targeting the resistant-to-dieldrin (RDL) subunit. Unlike fipronil (a phenylpyrazole) or dieldrin (a cyclodiene), this compound’s meta-diamide structure enables activity against pests resistant to conventional GABA blockers. It shows no cross-resistance with fipronil-resistant strains, as confirmed by bioassays on Spodoptera litura .
Advanced Research Questions
Q. How can researchers evaluate sublethal effects of this compound on pest physiology and behavior?
Sublethal doses (e.g., LD15, LD30) can be tested using topical application on larvae, followed by monitoring survival rates, enzyme activities (e.g., glutathione S-transferase, esterase), and developmental parameters. For Spodoptera frugiperda, this compound reduced larval survival by 32.88% at LD30 and altered detoxification enzyme kinetics, requiring dose-response modeling and longitudinal tracking of life-history traits .
Q. What methodologies are used to assess this compound’s neurotoxicity in non-target aquatic organisms?
Zebrafish larvae exposed to environmentally relevant concentrations (16.9–88.0 µg/L) can be analyzed via neuroimaging (e.g., axon/myelin integrity), microglia activation assays, and qPCR for neurodevelopmental genes (e.g., mbp, syn2a). This compound at 88.0 µg/L disrupts locomotion and increases inflammatory cytokines, implicating microglia-mediated neurotoxicity .
Q. How should contradictory data on this compound’s environmental toxicity be reconciled?
Discrepancies in toxicity thresholds (e.g., honeybee LD50 = 0.0088 µg/bee vs. mosquito LC50 = 500 µg/bottle) arise from species-specific sensitivity, exposure routes, and metabolite activity. Cross-study comparisons require normalizing data to OECD guidelines, verifying metabolite contributions (e.g., desmethyl-broflanilide), and accounting for formulation adjuvants .
Q. What synthetic routes optimize this compound production for research-scale applications?
A high-yield (60.3%) route involves seven steps, starting from 2-fluoro-3-nitrobenzoic acid and 2-(trifluoromethyl)aniline. Key improvements include recrystallization in 98% aqueous methanol for purity and reduced isolation steps. X-ray crystallography validates structural integrity, critical for batch consistency .
Q. Methodological Design & Validation
Q. How can soil adsorption and leaching dynamics of this compound be quantified?
The QuEChERS-UHPLC-QTOF-MS method extracts this compound from soil using acetonitrile, followed by PSA/MgSO4 purification. Adsorption coefficients (Kd) vary with soil organic matter and pH. Recovery rates of 87.7–94.38% (RSD <9.2%) are achievable across soil types, validated via spike-and-recovery experiments .
Q. What experimental designs assess cross-resistance risks between this compound and other insecticides?
Resistance ratios (RR) can be calculated using discriminating dose bioassays (e.g., 500 µg/bottle for mosquitoes). Synergist assays (e.g., with Mero®) test metabolic resistance mechanisms. For Anopheles gambiae, this compound shows no cross-resistance to pyrethroids or carbamates but shares susceptibility patterns with pirimiphos-methyl .
Q. What validation criteria ensure reliability in this compound residue analysis?
Key parameters include:
- Recovery rates : 70–120% via spiked matrix controls.
- Matrix effects : ≤±20% using matrix-matched standards.
- Precision : RSD <10% for intra-/inter-day replicates.
- Linearity : R<sup>2</sup> >0.99 across calibration ranges. These are validated per SANTE/11312/2021 guidelines .
Q. How do researchers evaluate this compound’s impact on non-target arthropods in field trials?
Randomized Block Designs (RBD) with 5 m × 5 m plots monitor natural enemy populations (e.g., parasitoids) alongside pest mortality. For rice fields, this compound 30% SC at 19.2–25.2 g.a.i./ha reduces stem borer incidence by 84.59–87.94% without significant harm to beneficial insects, as shown in Karnataka trials .
Properties
IUPAC Name |
3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZKWPYTWEWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF11N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894815 | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207727-04-5 | |
Record name | Broflanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROFLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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